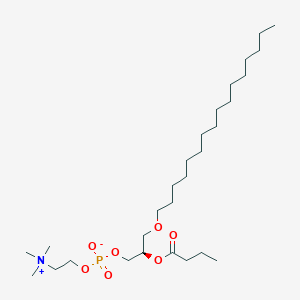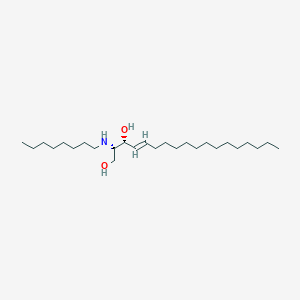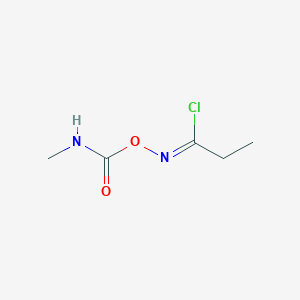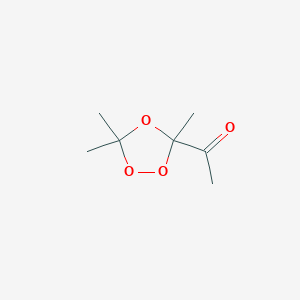![molecular formula C5H7N3Na2O4 B163774 Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate CAS No. 178948-42-0](/img/structure/B163774.png)
Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate”, also known as PROLI NONOate, is a proline derivative . It has a molecular formula of C5H7N3Na2O4 and a molecular weight of 219.11 g/mol .
Molecular Structure Analysis
The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes two sodium atoms, an oxidoimino group, and a carboxylate group . The InChI string and SMILES notation provide more detailed information about its structure .Physical And Chemical Properties Analysis
The compound has several computed properties, including a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . It also has a topological polar surface area of 108 Ų and a complexity of 211 .Wissenschaftliche Forschungsanwendungen
1. Potential Anode for Organic Sodium-Ion Batteries
Disodium pyridine-2,5-dicarboxylate (Na2PDC), a related compound, has been explored for its potential as an anode material in organic sodium-ion batteries. This compound demonstrated a high reversible capacity with excellent cyclability and good rate performance, making it a superior candidate compared to related materials like disodium terephthalate (Padhy et al., 2018).
2. Synthesis and Application in Organic Compounds
The synthesis and electrochemical performance of novel disodium diimide carboxylates, such as disodium salt of N,N’-bis (glycinyl) pyromellitic diimide (Na2-BPDI), have been reported. These materials showed promise for efficient electrochemical sodium storage in redox-active aromatic compounds, although some exhibited rapid capacity fading (Medabalmi et al., 2017).
3. Stability in Na-ion Battery Electrode Materials
Research on disodium pyromellitic diimidate, an organic Na-salt, highlighted its utility as an active electrode material in rechargeable Na-ion batteries. Despite initial high capacity values, it demonstrated a steady capacity decrease over time, emphasizing the need for better chemical stability in Na-compounds (Renault et al., 2014).
Wirkmechanismus
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The compound is a nitric oxide (no) donor, which means it can release NO in the body. NO is a key biological messenger and plays a vital role in many biological processes including vasodilation, immune response, and neurotransmission.
Eigenschaften
IUPAC Name |
disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIOFDWWAQUTIZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3Na2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)




![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
